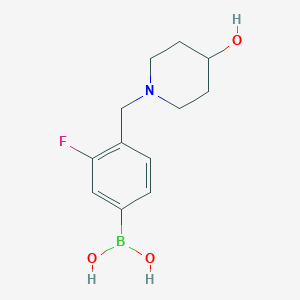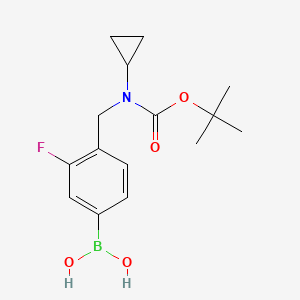
(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid
Overview
Description
“(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid” is a chemical compound with the IUPAC name 3- { [4- (tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid . It has a molecular weight of 320.2 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Boronic Acid Derivatives in Biosensing
Boronic acid derivatives, such as (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid, have shown promise in the development of electrochemical biosensors. These compounds, due to their unique properties, are instrumental in constructing sensors sensitive to various analytes like sugars, glycated hemoglobin (HbA1c), fluoride ions, etc. The selective binding mechanism of boronic acid to these analytes underpins the working principle of these biosensors, making them potential tools in medical diagnostics and environmental monitoring (Wang et al., 2014).
2. Boronic Acid in Organic Light-Emitting Diodes (OLEDs)
Boronic acid-based materials, such as BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene), have emerged as significant platforms in the field of organic optoelectronics. These materials are integral to the development of organic light-emitting diodes (OLEDs), where they are investigated for their potential applications as 'metal-free' infrared emitters and sensors. The structural design and synthetic developments of these materials open new avenues for the advancement of organic semiconductor technology (Squeo & Pasini, 2020).
3. Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives, a significant component of the discussed compound, have been widely explored for their therapeutic applications. These compounds, by virtue of slight modifications, exhibit a broad spectrum of medicinal potential, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The flexibility of the piperazine scaffold in drug design is instrumental in the discovery of novel pharmacophores with varied pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
4. Advances in Drug Discovery Involving Boronic Acids
The incorporation of boronic acids into medicinal chemistry has led to significant advancements in drug discovery. Boronic acids are recognized for potentially enhancing the potency and improving the pharmacokinetics profile of drugs. With several boronic acid drugs already approved by the FDA and others in clinical trials, the exploration of boronic acids in drug discovery is seen as a promising venture with potential therapeutic implications across various medical conditions (Plescia & Moitessier, 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid are currently unknown. This compound is a complex molecule and its specific targets may depend on the biological context in which it is used .
Mode of Action
As a boronic acid derivative, it may interact with proteins or enzymes that have affinity for boron atoms .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Boronic acids are known to interfere with various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
Boronic acids can potentially alter protein function, disrupt cell signaling, and affect cell adhesion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, pH can affect the reactivity of boronic acids. Additionally, the presence of other molecules that can interact with boron may also influence the compound’s action .
properties
IUPAC Name |
[3,4-difluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2N2O4/c1-15(2,3)24-14(21)20-6-4-19(5-7-20)12-9-10(16(22)23)8-11(17)13(12)18/h8-9,22-23H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIKXHHYRQYSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



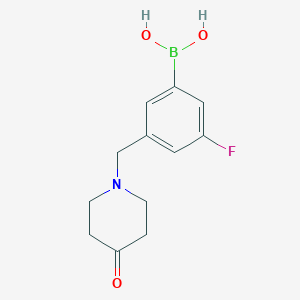

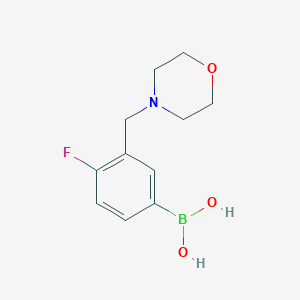


![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
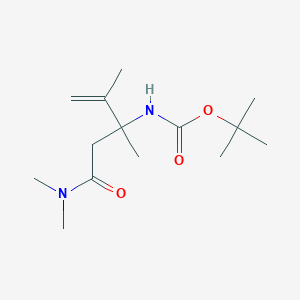
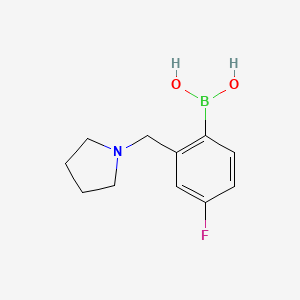
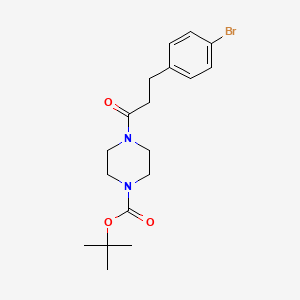
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)


